molecular formula C17H17NO2 B1642774 2-(5-Methoxy-indol-1-yl)-1-phenylethanol

2-(5-Methoxy-indol-1-yl)-1-phenylethanol

Cat. No.: B1642774
M. Wt: 267.32 g/mol
InChI Key: GYJYOQXQBHEGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methoxy-indol-1-yl)-1-phenylethanol is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-1-phenylethanol

InChI

InChI=1S/C17H17NO2/c1-20-15-7-8-16-14(11-15)9-10-18(16)12-17(19)13-5-3-2-4-6-13/h2-11,17,19H,12H2,1H3

InChI Key

GYJYOQXQBHEGST-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(C3=CC=CC=C3)O

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(C3=CC=CC=C3)O

Origin of Product

United States

Contextualization Within Indole Based Compound Research

Indole (B1671886) derivatives are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their therapeutic potential. chim.it The indole scaffold, consisting of a benzene ring fused to a pyrrole ring, is a core structure in many natural products and synthetic drugs. chim.it Researchers have extensively modified the indole nucleus to develop novel therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the indole structure allows for the synthesis of a vast array of derivatives with distinct pharmacological profiles.

Significance of 2 5 Methoxy Indol 1 Yl 1 Phenylethanol in Contemporary Chemical and Biological Sciences

Retrosynthetic Analysis of this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection strategy focuses on the bond between the indole nitrogen and the phenylethanol side chain (the C-N bond).

This disconnection leads to two key synthons: a 5-methoxyindole nucleophile and a 2-hydroxy-1-phenylethyl electrophile. The corresponding real-world chemical equivalents for these synthons are 5-methoxyindole and an activated two-carbon electrophile such as styrene oxide or a 2-halo-1-phenylethanol derivative.

Key Retrosynthetic Disconnections:

DisconnectionBond TypePrecursors (Synthons)Synthetic Equivalents
Route A C1-N (Indole)5-Methoxyindole Anion + 2-Hydroxy-1-phenylethyl Cation5-Methoxyindole + Styrene Oxide
Route B C1-N (Indole)5-Methoxyindole Anion + 2-Hydroxy-1-phenylethyl Cation5-Methoxyindole + 2-Bromo-1-phenylethanol

This analysis suggests that the most direct forward synthesis involves the N-alkylation of 5-methoxyindole with a suitable two-carbon electrophile containing a phenyl group and a latent hydroxyl function. The use of styrene oxide (Route A) is particularly attractive due to its high atom economy.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound typically rely on the direct N-alkylation of the 5-methoxyindole ring. These methods are well-established and involve the deprotonation of the indole nitrogen followed by a nucleophilic attack on an appropriate electrophile.

The most common classical pathway involves generating the indolide anion from 5-methoxyindole, which then acts as a nucleophile.

Pathway 1: Reaction with Styrene Oxide

Deprotonation: 5-Methoxyindole is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This step removes the acidic proton from the indole nitrogen to generate the highly nucleophilic sodium salt of 5-methoxyindole.

Nucleophilic Attack: Styrene oxide is added to the reaction mixture. The indolide anion performs a nucleophilic attack on one of the electrophilic carbons of the epoxide ring. Regioselectivity is a key consideration; the attack typically occurs at the less sterically hindered carbon (the terminal CH2 group), which is favored in SN2-type reactions.

Workup: The reaction is quenched with an aqueous solution (e.g., ammonium (B1175870) chloride) to protonate the resulting alkoxide, yielding the final product, this compound.

Pathway 2: Reaction with 2-Bromo-1-phenylethanol

Deprotonation: Similar to the first pathway, 5-methoxyindole is deprotonated with a suitable base (e.g., NaH, K2CO3) in a polar aprotic solvent.

SN2 Substitution: 2-Bromo-1-phenylethanol is introduced as the alkylating agent. The indolide anion displaces the bromide ion in a standard SN2 substitution reaction to form the C-N bond.

Workup and Purification: The reaction mixture is worked up to remove inorganic salts, and the crude product is purified, typically by column chromatography.

The choice of reagents is critical for the success of these classical synthetic routes. The conditions must be carefully controlled to favor N-alkylation over potential side reactions like C3-alkylation.

Reagent TypeExamplesRole in SynthesisConsiderations
Indole Substrate 5-MethoxyindoleNucleophile precursorThe methoxy (B1213986) group is an electron-donating group that can influence the reactivity of the indole ring.
Base Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), Potassium Carbonate (K2CO3)Deprotonates the indole N-HNaH is a strong, non-nucleophilic base ideal for generating the indolide anion irreversibly. K2CO3 is a milder base, often used in polar solvents like DMF.
Alkylating Agent Styrene Oxide, 2-Bromo-1-phenylethanolElectrophileStyrene oxide offers better atom economy. Haloalcohols can also be effective but may require harsher conditions.
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN)Reaction mediumAnhydrous, polar aprotic solvents are required to dissolve the reagents and facilitate the ionic reaction mechanism without interfering with the strong base.

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic strategies focus on improving upon classical methods by introducing catalytic systems that offer greater control over selectivity, operate under milder conditions, and adhere to the principles of green chemistry.

Given that this compound possesses a stereocenter at the carbinol carbon, asymmetric synthesis is a highly valuable modern approach to obtain enantiomerically pure forms of the compound.

The primary strategy for achieving this is the catalytic asymmetric ring-opening (ARO) of styrene oxide with 5-methoxyindole. This reaction utilizes a chiral catalyst to control the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.

Catalytic Systems for Asymmetric Ring-Opening:

Catalyst TypeExample Catalyst SystemMechanismOutcome
Chiral Lewis Acids Chiral Chromium (III) or Cobalt (III) Salen ComplexesThe Lewis acid coordinates to the epoxide oxygen, activating it towards nucleophilic attack. The chiral ligands create a chiral environment that directs the indole to attack one enantiotopic face of the epoxide carbon.Provides access to enantioenriched β-indolyl alcohols with high enantiomeric excess (ee).
Chiral Brønsted Acids Chiral Phosphoric Acids (e.g., TRIP)The Brønsted acid can activate the epoxide through hydrogen bonding. The chiral backbone of the acid controls the stereochemical outcome of the reaction.Offers a metal-free alternative for enantioselective synthesis, often with high yields and selectivities. organic-chemistry.org

These catalytic methods avoid the use of stoichiometric amounts of strong bases and often proceed under much milder conditions than classical routes.

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using safer materials, and improving energy efficiency.

Catalysis over Stoichiometric Reagents: The use of Lewis acids (e.g., InCl3, LiClO4) or heterogeneous catalysts like nano MgO can promote the reaction between indoles and epoxides, eliminating the need for stoichiometric bases and the subsequent salt waste. tandfonline.com

Atom Economy: The reaction between 5-methoxyindole and styrene oxide is inherently atom-economical, as all atoms from the reactants are incorporated into the final product. This makes it a preferred route over methods involving leaving groups, such as the haloalcohol pathway.

Safer Solvents and Conditions: Efforts in green chemistry focus on replacing hazardous solvents like DMF with more benign alternatives. Research has shown that N-alkylation of indoles can be performed in greener solvents like 2-MeTHF or in ionic liquids, which can act as both the solvent and catalyst. rsc.orgresearchgate.net In some cases, solvent-free conditions using a solid catalyst are possible, further reducing environmental impact. tandfonline.com

Energy Efficiency: Catalytic reactions often proceed at lower temperatures and with shorter reaction times compared to classical methods, thereby reducing energy consumption.

Comparison of Green vs. Classical Approaches:

PrincipleClassical Approach (e.g., NaH/DMF)Green Approach (e.g., Lewis Acid Catalyst)
Reagents Stoichiometric strong base (NaH)Catalytic amount of a recyclable catalyst (e.g., nano MgO)
Solvents Anhydrous DMF (hazardous)Greener solvents (2-MeTHF) or solvent-free conditions
Waste Produces stoichiometric salt byproducts (e.g., NaBr)Minimal waste, catalyst can often be recovered and reused
Conditions Often requires strictly anhydrous conditionsCan be more tolerant to trace amounts of water; often milder conditions

Flow Chemistry and Continuous Synthesis Techniques for the Compound

The application of flow chemistry and continuous synthesis techniques offers significant advantages for the production of this compound. These methods involve the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters and leading to improved product consistency and safety.

While specific literature on the continuous synthesis of this compound is not extensively available, the principles of flow chemistry for N-alkylation of indoles with epoxides can be applied. The synthesis would typically involve the reaction of 5-methoxyindole with styrene oxide. In a continuous flow setup, solutions of the two reactants would be separately pumped and mixed at a T-junction before entering a heated reactor coil. The residence time in the reactor, which is the time the reaction mixture spends in the heated zone, can be precisely controlled by adjusting the flow rate and the reactor volume. This level of control is crucial for minimizing the formation of byproducts.

The use of microreactors in such a setup provides a high surface-area-to-volume ratio, leading to excellent heat and mass transfer. This enhanced control over temperature is particularly beneficial for exothermic reactions, preventing thermal runaways that can be a concern in large-scale batch processes. Furthermore, the small reaction volumes within the microreactor at any given time significantly enhance the safety profile of the process.

A potential flow chemistry setup for the synthesis of this compound could involve the following stages:

Reagent Delivery: Two syringe pumps or peristaltic pumps would deliver precise flow rates of 5-methoxyindole and styrene oxide solutions.

Mixing: The reagent streams would converge in a micromixer to ensure rapid and efficient mixing.

Reaction: The mixed stream would then flow into a heated capillary or microreactor, where the N-alkylation reaction takes place. The temperature and residence time would be optimized to maximize the yield of the desired product.

Quenching and In-line Analysis: The reaction could be quenched by introducing a quenching agent, and the product stream could be monitored in real-time using in-line analytical techniques like HPLC or IR spectroscopy.

Collection/Purification: The product stream would be collected, or for a fully continuous process, it could be directed to a continuous purification system.

Optimization of Synthetic Yields and Purity of this compound

Optimizing the synthetic yield and purity of this compound is a critical aspect of its production. Several parameters can be systematically varied to achieve the desired outcome, both in traditional batch synthesis and more advanced continuous flow systems.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents are often preferred for N-alkylation reactions.

Temperature: Reaction temperature plays a crucial role. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. A systematic study to find the optimal temperature is essential.

Stoichiometry of Reactants: The molar ratio of 5-methoxyindole to styrene oxide can affect the yield and selectivity. An excess of one reactant may be used to drive the reaction to completion, but this can complicate purification.

Catalyst: While the reaction can proceed without a catalyst, the use of a suitable acid or base catalyst can significantly enhance the reaction rate and selectivity. The choice and loading of the catalyst are critical optimization parameters.

Residence Time (in Flow Chemistry): In a continuous flow setup, the residence time within the reactor is a key parameter that can be easily controlled by adjusting the flow rate. Optimizing the residence time ensures that the reaction proceeds to completion without significant degradation of the product.

Design of Experiments (DoE):

A Design of Experiments (DoE) approach can be employed to systematically investigate the effects of these parameters and their interactions on the yield and purity of the product. This statistical approach allows for the efficient exploration of the reaction space and the identification of optimal conditions with a minimal number of experiments.

The table below illustrates a hypothetical set of experiments and their outcomes, which could be part of a DoE study to optimize the yield of this compound.

Experiment IDTemperature (°C)Residence Time (min)Molar Ratio (Indole:Epoxide)Catalyst Loading (mol%)Yield (%)Purity (%)
180101:1.216592
2100101:1.217888
380201:1.217595
4100201:1.218585
580101:1.527290
6100101:1.528286
780201:1.528093
8100201:1.529082

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Analysis of such data would reveal the optimal conditions for maximizing both yield and purity. For instance, a trade-off between higher yield at elevated temperatures and decreased purity due to side reactions might be observed.

Scale-Up Considerations for this compound Production

Scaling up the production of this compound from the laboratory to an industrial scale presents several challenges that need to be carefully addressed.

From Batch to Continuous Flow:

Transitioning from a batch process to a continuous flow process is a primary consideration for scale-up. While batch processes are suitable for small-scale synthesis, they can be inefficient and hazardous at larger scales. Continuous flow production offers better control over reaction conditions, improved safety, and more consistent product quality. The scale-up of a flow process is typically achieved by "numbering-up" (running multiple reactors in parallel) or by using a larger reactor, rather than simply increasing the size of a batch vessel.

Heat Management:

The N-alkylation of indoles with epoxides can be exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature gradients and potential thermal runaways. Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, mitigating these risks and ensuring consistent reaction temperatures throughout the process.

Mass Transfer:

Efficient mixing of reactants is crucial for achieving high yields and purity. In large batch reactors, achieving homogeneous mixing can be challenging. In contrast, micromixers used in flow chemistry provide rapid and efficient mixing, ensuring that the reaction proceeds uniformly.

Process Automation and Control:

For large-scale production, automation and robust process control are essential. Continuous flow systems are well-suited for automation, with sensors and control loops that can monitor and adjust process parameters in real-time to maintain optimal conditions and ensure product quality.

Downstream Processing:

Regulatory Compliance:

For pharmaceutical applications, the manufacturing process must comply with Good Manufacturing Practices (GMP). This includes thorough process validation, documentation, and quality control. A well-characterized and controlled continuous manufacturing process can facilitate regulatory approval.

The following table summarizes key considerations for the scale-up of this compound production.

ParameterBatch Process ConsiderationContinuous Flow Process Advantage
Safety Potential for thermal runaway in large vessels.Enhanced safety due to small reaction volumes and superior heat transfer.
Heat Transfer Limited by the surface area of the reactor.Excellent heat transfer due to high surface-area-to-volume ratio.
Mass Transfer Mixing can be inefficient and non-uniform.Rapid and efficient mixing in micromixers.
Scalability "Scaling-up" can be challenging and may require process redesign."Numbering-up" or using larger reactors is more straightforward.
Process Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time.
Product Quality Potential for batch-to-batch variability.Consistent product quality due to steady-state operation.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-Resolution Spectroscopic Techniques for Compound Characterization

The definitive structure of a novel or synthesized compound like this compound is established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A hypothetical ¹H NMR spectrum would provide critical information. The chemical shifts (δ) would confirm the presence of protons on the phenyl ring, the methoxy group, and the indole core. The splitting patterns (multiplicity) would reveal the connectivity between adjacent protons, for instance, confirming the -CH(OH)-CH₂- linkage. The integration values would correspond to the number of protons in each unique environment.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule. The distinct chemical shifts for the carbons in the 5-methoxyindole and phenylethanol moieties would be observed.

2D NMR (COSY, HSQC, HMBC): These advanced experiments would be essential to definitively link the proton and carbon signals, establishing the precise connectivity and confirming the N-1 substitution pattern that distinguishes this molecule from its isomers.

Mass Spectrometry (MS) Applications for Molecular Formula Confirmation of the Compound

Mass spectrometry is used to determine the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₇H₁₇NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺, confirming the elemental composition.

Fragmentation Pattern: The mass spectrum would also show characteristic fragment ions. For instance, cleavage of the bond between the two ethanolic carbons or loss of a water molecule from the alcohol would produce predictable fragments, further corroborating the proposed structure. Data for 1-phenylethanol (B42297) shows key fragments that would be expected in the target molecule's spectrum. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

These techniques are used to identify the functional groups present and to probe the electronic system of the molecule.

Infrared (IR) Spectroscopy: An IR spectrum would display characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretch of the alcohol group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while C-O stretching from the ether and alcohol would be visible in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands corresponding to the π-π* electronic transitions within the indole and phenyl aromatic systems. The position of these absorptions (λₘₐₓ) would be characteristic of the conjugated system of the entire molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of this compound

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would unambiguously determine:

The three-dimensional arrangement of all atoms in the solid state.

Precise bond lengths and angles.

The absolute stereochemistry of the chiral center at the carbinol carbon (C1 of the ethanol chain), distinguishing between the (R) and (S) enantiomers.

The conformation of the molecule and the intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. Crystallographic data for related indole structures, such as 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl], demonstrate how molecular shape and intermolecular bonding are revealed by this method. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis of this compound

VCD and ECD are chiroptical techniques used to study chiral molecules. Since this compound possesses a stereocenter, these methods would be invaluable for determining its absolute configuration in solution.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized UV-Vis light. The resulting spectrum is highly sensitive to the absolute configuration of the chiral center and the molecule's conformation. By comparing the experimental ECD spectrum to one predicted by quantum chemical calculations, the absolute (R) or (S) configuration could be assigned. Studies on (R)-(+)-1-phenylethanol show distinct ECD spectra that are interpreted through theoretical computations. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum. It provides detailed stereochemical information based on the molecule's vibrational modes. Like ECD, comparing the experimental VCD spectrum to computational predictions would offer a reliable method for determining the absolute configuration.

Computational and Theoretical Investigations of 2 5 Methoxy Indol 1 Yl 1 Phenylethanol

Quantum Chemical Calculations on 2-(5-Methoxy-indol-1-yl)-1-phenylethanol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. worldscientific.comijsrst.com For a molecule like this compound, these calculations offer a foundational understanding of its intrinsic characteristics.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity and how it interacts with other chemical species. nih.govnih.gov Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for these predictions. worldscientific.com The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. ijsrst.com

For this compound, the methoxy (B1213986) group on the indole (B1671886) ring is expected to influence the electron density distribution across the molecule. nih.gov This can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. ijsrst.com

Table 1: Predicted Electronic Properties of this compound (Illustrative)

Parameter Predicted Value (Illustrative) Significance
HOMO Energy -5.8 eV Indicates electron-donating capability.
LUMO Energy -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 4.6 eV Suggests moderate chemical reactivity.

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., using B3LYP/6-311++G(d,p) basis set). worldscientific.com

Conformational Analysis and Energy Landscapes

The flexibility of the phenylethanol side chain allows this compound to adopt multiple conformations. libretexts.org Conformational analysis is the study of these different spatial arrangements and their corresponding energy levels. nih.gov By mapping the potential energy surface as a function of key dihedral angles, a conformational energy landscape can be generated. This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers between them. libretexts.orgnih.gov Understanding the preferred conformations is vital, as the three-dimensional shape of a molecule is critical for its biological activity and how it fits into a receptor's binding site. libretexts.org

Molecular Dynamics Simulations for Solvent Interactions and Stability of the Compound

While quantum calculations provide insights into the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study its behavior in a more realistic biological environment, such as in an aqueous solution. aip.orgresearchgate.net MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of how this compound interacts with solvent molecules and maintains its structural integrity. acs.orgnih.gov

These simulations can reveal the formation and dynamics of hydrogen bonds between the compound and water molecules, as well as how the solvent affects its conformational preferences. aip.org The stability of the compound in solution can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. derpharmachemica.com

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in Water

Simulation Parameter Illustrative Finding Implication
Simulation Time 100 ns Allows for the observation of significant conformational sampling.
Average RMSD 1.5 Å Suggests the compound maintains a stable conformation in water.
Solvent Accessible Surface Area (SASA) 350 Ų Indicates the extent of the molecule's exposure to the solvent.

Note: These are representative values. Actual data would be generated from a specific MD simulation setup (e.g., using GROMACS with a suitable force field like CHARMM36). nih.gov

In Silico Prediction of Biological Targets and Pathways for this compound

In silico methods are invaluable for generating hypotheses about the potential biological targets of a novel compound, thereby guiding experimental validation. researchgate.netresearchgate.netmdpi.com These computational techniques can significantly streamline the early phases of drug discovery. nih.gov

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jocpr.comderpharmachemica.com For this compound, docking studies would involve screening it against a library of known protein structures, particularly those known to interact with indole-containing molecules, such as kinases, G-protein coupled receptors, or enzymes involved in neurotransmitter metabolism. nih.govmdpi.comnih.gov

The results of docking are typically a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, which details the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. nih.gov

Table 3: Illustrative Ligand-Protein Docking Results for this compound

Protein Target (Example) Binding Affinity (kcal/mol) Key Interacting Residues (Illustrative)
Serotonin 5-HT2A Receptor -9.2 Asp155, Ser242, Phe339
Cyclin-Dependent Kinase 2 (CDK2) -8.5 Lys33, Leu83, Asp145

Note: These results are hypothetical and would be generated using software like AutoDock Vina. nih.gov

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govacs.orgmdpi.com A pharmacophore model for this compound could be generated based on its structure and potential interactions. This model would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govmdpi.com

Once a pharmacophore model is developed, it can be used as a query for virtual screening of large chemical databases. nih.govmdpi.com This process identifies other molecules in the database that match the pharmacophoric features, potentially leading to the discovery of other compounds with similar biological activity. nih.govresearchgate.net This approach is particularly useful when the precise protein target is unknown. nih.govacs.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
Melatonin (B1676174)
N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}-methyl)-5-methoxy-1H-indol-3-yl]ethyl}acetamide
(5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone
Sunitinib
Staurosporine
Axitinib
4-formyltryptophan
4-nitrotryptophan
5-methoxy-1H-indole-2-carboxylic acid
2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl-2-methylbenzoate
(2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate (B1210297)
5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole
2-methoxy-1-phenylethanol
Dimethyltryptamine
Serotonin
N,N-dimethyltryptamine
O-acetylpsilocin
Psilocybin
Psilocin
O-methylbufotenin
Bufotenin
Indole-3-acetic acid
N-Methyltryptamine

Quantitative Structure-Activity Relationship (QSAR) Studies Involving this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. orientjchem.org This approach is pivotal in modern drug discovery, as it allows for the prediction of the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the time and costs associated with the development of new therapeutic agents. orientjchem.orgresearchgate.net In the context of this compound derivatives, QSAR studies can elucidate the key molecular features that govern their biological effects.

A typical QSAR study involves the generation of a dataset of structurally related compounds and their experimentally determined biological activities. For each molecule, a wide array of molecular descriptors, which are numerical representations of its physicochemical properties, are calculated. These descriptors can be broadly categorized into electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. orientjchem.org Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. researchgate.net

To illustrate, consider the following hypothetical data table for a series of derivatives of this compound, where substituents are varied at the R1 position of the phenyl ring and the R2 position of the indole ring. The biological activity is given as pIC50, the negative logarithm of the half-maximal inhibitory concentration.

CompoundR1 (Phenyl Ring)R2 (Indole Ring)pIC50 (Experimental)pIC50 (Predicted)Residual
1HH5.205.25-0.05
24-ClH5.855.800.05
34-FH5.705.72-0.02
44-CH3H5.455.410.04
54-OCH3H5.305.33-0.03
6H6-Cl5.956.00-0.05
7H6-F5.755.78-0.03
84-Cl6-Cl6.506.450.05
94-F6-F6.206.24-0.04
104-CH36-Cl6.106.13-0.03

Based on such a dataset, a QSAR model can be developed. For instance, a possible MLR equation could take the following form:

pIC50 = β0 + β1 * σ(R1) + β2 * π(R1) + β3 * Es(R2) + β4 * I(R2)

In this equation:

pIC50 is the predicted biological activity.

β0 is the intercept of the regression equation.

σ(R1) represents the Hammett electronic parameter for the substituent at the R1 position, indicating its electron-donating or -withdrawing nature. A positive coefficient (β1) would suggest that electron-withdrawing groups enhance activity.

π(R1) is the Hansch lipophilicity parameter for the R1 substituent. A positive coefficient (β2) would imply that increased lipophilicity at this position is favorable for activity.

Es(R2) is the Taft steric parameter for the substituent at the R2 position. A negative coefficient (β3) would indicate that bulky groups at this position are detrimental to activity.

I(R2) is an indicator variable, which might be 1 if a halogen is present at the R2 position and 0 otherwise, suggesting a specific favorable interaction.

The quality and predictive power of a QSAR model are assessed using several statistical parameters. The coefficient of determination (R²) measures the goodness of fit, while the cross-validated correlation coefficient (q²) assesses the model's robustness and predictive ability. nih.gov An acceptable QSAR model should have a high R² and q² value, typically above 0.6 and 0.5, respectively. nih.govmdpi.com

To gain a more detailed, three-dimensional understanding of the structure-activity relationships, advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.govnih.govslideshare.net These methods require the alignment of the molecules in the dataset based on a common scaffold.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the aligned molecules and a probe atom placed at various points on a 3D grid. slideshare.net The resulting energy values are then correlated with the biological activity using partial least squares (PLS) analysis. The results are often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. unicamp.br

CoMSIA is similar to CoMFA but uses a Gaussian function to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. acs.org This often provides a more intuitive interpretation of the structure-activity relationship. The resulting contour maps can guide the design of new derivatives with enhanced potency by indicating where to add or remove specific functional groups. unicamp.br

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the biological activity and mechanistic studies of the chemical compound this compound. Consequently, data pertaining to its in vitro receptor binding, ligand affinity profiling, enzymatic assays, inhibition kinetics, and cellular assay effects are not available.

Therefore, the detailed article outline focusing on the biological activity and mechanistic studies of this compound cannot be generated at this time due to the absence of published research on this specific molecule. Further experimental investigations would be required to elucidate the pharmacological and biochemical properties of this compound.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically for the compound This compound that corresponds to the detailed outline provided in your request.

The requested article structure requires specific, in-depth experimental data covering:

Biological Activity and Mechanistic Studies (In Vitro and Pre-clinical Focus): Including cell-based reporter gene assays, calcium mobilization studies, and gene expression or proteomic profiling.

Structure-Activity Relationship (SAR) Studies: Including the design, synthesis, and analysis of biological potency and selectivity of specific analogs.

Pre-clinical In Vivo Pharmacological Models for Efficacy Evaluation: Data from non-human, non-clinical models.

The performed searches found no publications containing this specific information for this compound. While research exists for other indole derivatives and related methoxy-containing compounds, the strict requirement to focus solely on the specified molecule prevents the use of such data as a substitute.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and constraints, as the foundational research data does not appear to be published.

Biological Activity and Mechanistic Studies of 2 5 Methoxy Indol 1 Yl 1 Phenylethanol in Vitro and Pre Clinical Focus

Pre-clinical In Vivo Pharmacological Models for Efficacy Evaluation of 2-(5-Methoxy-indol-1-yl)-1-phenylethanol (Non-human, Non-clinical)

Selection of Relevant Animal Models for Disease States

The choice of animal models is a critical step in the preclinical assessment of any new chemical entity and is guided by the compound's expected pharmacological effects. For a compound like this compound, which belongs to the class of methoxy-indole derivatives, the selection of animal models would be contingent on its anticipated therapeutic applications. Methoxy-activated indoles have shown potential in several areas, including as anti-inflammatory, antioxidant, and anticancer agents. smolecule.com

Table 1: Potential Animal Models for Preclinical Evaluation

Therapeutic AreaPotential Animal ModelsRationale for Selection
Inflammation Rodent models of induced inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis)These models allow for the assessment of a compound's ability to reduce swelling, pain, and other inflammatory markers.
Oxidative Stress Models of oxidative damage (e.g., chemically induced oxidative stress in rats or mice)These models are used to evaluate the compound's capacity to mitigate cellular damage caused by reactive oxygen species.
Oncology Xenograft models in immunocompromised mice, where human cancer cells are implanted.This approach allows for the in vivo evaluation of a compound's potential to inhibit tumor growth.

The selection of a specific model would be based on in vitro data suggesting a particular biological activity.

Dose-Response Characterization in Animal Models

Once a relevant animal model is selected, a dose-response study is conducted to determine the effective dose range of the compound. This involves administering different doses of this compound to different groups of animals and observing the therapeutic effect.

Table 2: Illustrative Dose-Response Study Design

Animal GroupDose of this compoundPrimary Endpoint Measured
Control Vehicle (no compound)Baseline disease progression
Low Dose X mg/kgTherapeutic effect (e.g., reduction in tumor size, inflammation)
Medium Dose Y mg/kgTherapeutic effect
High Dose Z mg/kgTherapeutic effect and observation for potential toxicity

The data from these studies are used to construct a dose-response curve, which helps in identifying the optimal dose that provides the maximum therapeutic benefit with minimal side effects.

Biomarker Analysis in Pre-clinical Studies

Biomarker analysis is integral to understanding the mechanism of action of a compound and to monitor its therapeutic efficacy. In preclinical studies of this compound, various biomarkers could be analyzed depending on the therapeutic target.

Table 3: Potential Biomarkers for Preclinical Analysis

Therapeutic AreaPotential BiomarkersMethod of Analysis
Inflammation Pro-inflammatory cytokines (e.g., TNF-α, IL-6), C-reactive protein (CRP)ELISA, Western Blot, PCR
Oxidative Stress Markers of lipid peroxidation (e.g., malondialdehyde), antioxidant enzyme levels (e.g., superoxide (B77818) dismutase)Spectrophotometric assays
Oncology Markers of apoptosis (e.g., caspase-3 activity), cell proliferation markers (e.g., Ki-67)Immunohistochemistry, Flow Cytometry

Changes in the levels of these biomarkers in response to treatment with the compound would provide insights into its molecular mechanism and therapeutic potential.

Advanced Analytical Methodologies for 2 5 Methoxy Indol 1 Yl 1 Phenylethanol Research

Chromatographic Separation Techniques for 2-(5-Methoxy-indol-1-yl)-1-phenylethanol

Chromatography is an indispensable tool for the separation and analysis of complex mixtures. For a compound like this compound, various chromatographic techniques are employed to resolve it from impurities, starting materials, and its own stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. humanjournals.com Method development and validation are critical to ensure that the analytical procedure is suitable for its intended purpose. chromatographyonline.com

Method Development: The development of a robust HPLC method begins with the selection of appropriate chromatographic conditions. Given the structure of this compound, which contains both a moderately polar indole (B1671886) ring and a phenyl group, reversed-phase HPLC is the most common approach.

Column Selection: A C18 (octadecylsilane) column is a typical first choice, offering excellent retention and separation capabilities for indole derivatives and other aromatic compounds. researchgate.net Column dimensions, particle size, and pore size are key parameters affecting efficiency and resolution. wisdomlib.org

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). mdpi.comcetjournal.it The ratio of organic to aqueous phase is optimized to achieve adequate retention and separation from potential impurities. The pH of the aqueous phase can be adjusted to control the ionization state of any acidic or basic functional groups, although the target molecule is neutral. capes.gov.br Isocratic elution (constant mobile phase composition) or gradient elution (varying composition) can be used to optimize the separation.

Detection: A UV detector is commonly used, as the indole and phenyl chromophores in the molecule absorb UV light strongly. chromatographyonline.com A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. A typical detection wavelength for indole derivatives is around 280 nm. researchgate.netcetjournal.it

Method Validation: Once developed, the HPLC method must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure its reliability. wisdomlib.orgpharmaguideline.com Validation encompasses several key parameters: scielo.br

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. chromatographyonline.comscielo.br This is often demonstrated by analyzing forced degradation samples.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. chromatographyonline.com

Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies. wisdomlib.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). wisdomlib.orgscielo.br

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. wisdomlib.org

Table 1: Typical HPLC Method Parameters for Analysis of Indole Derivatives.
ParameterTypical ConditionRationale
ColumnReversed-Phase C18, 5 µm, 4.6 x 250 mmGood retention for aromatic and moderately polar compounds. researchgate.netcetjournal.it
Mobile PhaseAcetonitrile:Water or Methanol:Buffer (e.g., phosphate)Allows for optimization of retention time and selectivity. capes.gov.br
Elution ModeIsocratic or GradientGradient is often used for complex samples with multiple impurities.
Flow Rate1.0 mL/minStandard flow for analytical columns, balancing speed and resolution. mdpi.com
DetectionUV at ~280 nmThe indole ring has a strong UV absorbance at this wavelength. researchgate.net
Temperature25-30 °CControlled temperature ensures reproducible retention times.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov However, this compound, with its hydroxyl group and relatively high molecular weight, exhibits low volatility and is prone to thermal degradation at the high temperatures used in GC. Therefore, direct analysis is challenging. The application of GC requires a chemical modification step known as derivatization. libretexts.org

Derivatization: Derivatization converts the analyte into a more volatile and thermally stable form. For this compound, the primary target for derivatization is the active hydrogen of the hydroxyl group. libretexts.orgsigmaaldrich.com

Silylation: This is one of the most common derivatization methods, where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.commdpi.com The resulting silyl (B83357) ether is significantly more volatile and thermally stable.

Acylation: This method involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester. libretexts.org Using fluorinated acylating agents can enhance detection sensitivity with an electron capture detector (ECD).

GC-MS Analysis: When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data but also mass spectra for the derivatized analyte. This allows for definitive structural confirmation by analyzing the fragmentation patterns. nih.govresearchgate.netfrontiersin.org The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the derivative and characteristic fragment ions resulting from the cleavage of the parent structure.

Table 2: Common Derivatization Strategies for GC Analysis of Compounds with Hydroxyl Groups.
Derivatization MethodReagentResulting DerivativeAdvantages
SilylationBSTFA, TMCSTrimethylsilyl (TMS) etherIncreases volatility and thermal stability; common and effective. libretexts.orgmdpi.com
AcylationTrifluoroacetic Anhydride (TFAA)Trifluoroacetyl esterIncreases volatility; enhances ECD response for trace analysis. libretexts.org
AlkylationAlkyl chloroformatesAlkyl ester/etherCan be performed in aqueous solution, avoiding sample drying steps. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment of this compound

The structure of this compound contains a chiral center at the carbon atom bonded to the hydroxyl group. This means it exists as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. This is achieved using chiral chromatography. nih.gov

The most common approach is to use a Chiral Stationary Phase (CSP) in HPLC. nih.govunife.it These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

Polysaccharide-Based CSPs: These are the most widely used CSPs. mdpi.com They consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. nih.govsigmaaldrich.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Columns like Chiralcel® and Chiralpak® are staples in this field. mdpi.com

Cyclodextrin-Based CSPs: These phases use cyclodextrins (cyclic oligosaccharides) as the chiral selector. sigmaaldrich.com Separation is based on the differential inclusion of the enantiomers into the chiral cyclodextrin (B1172386) cavity.

Protein-Based CSPs: Columns with immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP) or cellobiohydrolase (CBH), can also be used, particularly in reversed-phase mode. unife.it

The development of a chiral separation method involves screening different CSPs and mobile phases (both normal-phase, e.g., hexane/isopropanol, and reversed-phase) to find conditions that provide baseline resolution of the two enantiomers. mdpi.comresearchgate.net

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are used to determine the concentration of this compound and to study its properties, often in high-throughput settings.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and widely available technique for quantifying compounds that absorb light in the UV or visible range. mt.com The presence of the methoxy-indole and phenyl chromophores in this compound makes it an ideal candidate for this method.

The indole nucleus has characteristic absorption maxima. researchgate.net For indole itself, these occur around 270-290 nm (the ¹Lₐ and ¹Lₑ transitions). nih.gov The specific λmax (wavelength of maximum absorbance) for this compound would be determined experimentally by scanning a dilute solution of the pure compound across the UV range (typically 200-400 nm). The methoxy (B1213986) substituent on the indole ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted indole. nih.gov For instance, indole-3-acetaldehyde shows maxima at 244, 260, and 300 nm. researchgate.net

Quantification is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be calculated from its absorbance value using this curve. The technique is fundamental in quality control and for determining sample concentration prior to other assays. icpms.cz

Table 3: Predicted UV-Vis Absorption Data for Indole-Based Chromophores.
Compound/ChromophoreTypical λmax (nm)Reference Context
Indole~270-290 nmCharacteristic ¹Lₐ and ¹Lₑ transitions. nih.gov
Indole-3-acetic acid~280 nmCommonly observed maximum for this derivative. researchgate.net
Indole-3-acetaldehyde244, 260, 300 nmMultiple distinct maxima observed. researchgate.net
Poly(indole)535 nmPolymerized form absorbs in the visible region. asianpubs.org

Fluorescence Spectroscopy in High-Throughput Screening

Fluorescence spectroscopy is a highly sensitive detection method that can be more selective than UV-Vis absorption. Many indole derivatives are naturally fluorescent, a property that is exploited in various analytical applications, especially high-throughput screening (HTS). nih.govresearchgate.net HTS requires rapid and sensitive assays to test large libraries of compounds for biological activity. semanticscholar.org

The indole ring of this compound is expected to be the primary fluorophore. Upon excitation with UV light at a wavelength near its absorption maximum, the molecule will emit light at a longer wavelength (Stokes shift). For indole derivatives, excitation is often performed around 280-300 nm, with emission typically observed in the 340-360 nm range. nih.gov

In an HTS context, a fluorescence-based assay could be designed to measure the interaction of this compound with a biological target, such as an enzyme or receptor. nih.gov For example, if the compound binds to a protein, this could lead to a change in the fluorescence signal (e.g., intensity, polarization, or lifetime). This change can be measured rapidly in a microplate format, allowing for the screening of thousands of samples per day. mdpi.com The high sensitivity of fluorescence makes it ideal for detecting low-concentration interactions and for use with small sample volumes, which are characteristic of HTS formats. researchgate.net

Mass Spectrometry Coupled Techniques for Trace Analysis of this compound

Mass spectrometry, particularly when coupled with chromatographic separation, offers unparalleled sensitivity and selectivity for the analysis of trace amounts of chemical compounds. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this domain.

LC-MS/MS for Bioanalytical Quantification in Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity. nih.gov For the bioanalytical quantification of this compound in research matrices such as plasma, serum, or urine, a validated LC-MS/MS method would be crucial.

A typical LC-MS/MS method would involve reversed-phase chromatography to separate the analyte from matrix components. A C18 column is a common choice for the separation of indole derivatives. nih.govnih.gov The mobile phase would likely consist of a gradient mixture of an aqueous solution containing a small percentage of formic acid (to promote protonation) and an organic solvent like methanol or acetonitrile. nih.govnih.gov

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be employed. nih.gov This involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole. This highly specific transition provides excellent selectivity and reduces chemical noise. While specific MRM transitions for this compound are not available in the public domain, a plausible precursor ion would be at m/z 284.1, corresponding to its molecular weight. Product ions would be determined through infusion experiments with a synthesized standard. For structurally similar indole compounds, common fragmentation pathways involve the cleavage of side chains. nih.govrug.nl

The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). mdpi.com For indole derivatives, LLOQs in the low ng/mL range are often achievable. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for the Quantification of this compound

ParameterValueReference (Analogous Compounds)
Chromatography
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm nih.govnih.gov
Mobile Phase A0.1% Formic Acid in Water nih.govnih.gov
Mobile Phase BAcetonitrile or Methanol nih.govnih.gov
Flow Rate0.3 - 0.5 mL/min nih.gov
Injection Volume5 - 10 µL nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Precursor Ion ([M+H]⁺)m/z 284.1 (Hypothetical)N/A
Product Ion(s)To be determinedN/A
Collision EnergyTo be optimizedN/A
Linearity Rangee.g., 1 - 1000 ng/mL nih.gov
LLOQe.g., 1 ng/mL nih.govmdpi.com

GC-MS for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of metabolites, particularly for compounds that are volatile or can be made volatile through derivatization. nih.govnih.gov For the identification of potential metabolites of this compound, GC-MS analysis of extracts from in vitro or in vivo metabolism studies would be employed.

Due to the presence of a hydroxyl group, derivatization is likely necessary to improve the volatility and chromatographic properties of the parent compound and its metabolites. nih.gov Trimethylsilyl (TMS) derivatizing agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used for this purpose. nih.gov

The GC separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. researchgate.netresearchgate.net The mass spectrometer, operating in electron ionization (EI) mode, would generate characteristic fragmentation patterns for the derivatized analytes. The resulting mass spectra can be compared to spectral libraries or interpreted to elucidate the structures of metabolites. For indole derivatives, fragmentation often occurs at the bonds connecting substituents to the indole ring. researchgate.netresearchgate.net For instance, cleavage of the bond between the indole nitrogen and the phenylethanol side chain could be a prominent fragmentation pathway.

Potential metabolic transformations of this compound could include O-demethylation of the methoxy group, hydroxylation of the phenyl ring or the indole nucleus, and oxidation of the alcohol to a ketone. The mass shifts corresponding to these modifications in the GC-MS spectra would aid in the identification of the metabolites.

Table 2: Hypothetical GC-MS Parameters for Metabolite Identification of this compound

ParameterValueReference (Analogous Compounds)
Gas Chromatography
Columne.g., 30 m x 0.25 mm, 0.25 µm film researchgate.netresearchgate.net
Stationary Phase5% Phenyl-methylpolysiloxane researchgate.netresearchgate.net
Carrier GasHelium researchgate.netresearchgate.net
Temperature ProgramOptimized for separation researchgate.netresearchgate.net
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV researchgate.netresearchgate.net
Mass Rangem/z 50-550 researchgate.netresearchgate.net
DerivatizationBSTFA or similar TMS agent nih.gov

Sample Preparation Strategies for Biological and Chemical Matrices

Effective sample preparation is a critical step to remove interferences and enrich the analyte of interest from the matrix, thereby improving the reliability and sensitivity of the subsequent analysis. mdpi.com The choice of sample preparation technique depends on the nature of the matrix (e.g., plasma, urine) and the physicochemical properties of the analyte.

For the analysis of this compound from biological matrices, three common techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT) : This is a simple and rapid method for removing proteins from plasma or serum samples. nih.govnih.gov It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. While fast and inexpensive, PPT may result in less clean extracts compared to other methods, potentially leading to matrix effects. nih.gov

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For an analyte like this compound, which is expected to be moderately lipophilic, extraction from an aqueous matrix (e.g., urine or basified plasma) into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether would be a viable strategy. nih.gov LLE can provide cleaner extracts than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE) : SPE is a highly selective and versatile technique that can provide very clean extracts and allows for analyte concentration. mdpi.comuniversiteitleiden.nlnih.gov For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be appropriate. mdpi.comuniversiteitleiden.nl The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with an organic solvent. For basic compounds like many indole alkaloids, a mixed-mode cation exchange sorbent can also be very effective. nih.gov

Table 3: Comparison of Sample Preparation Techniques for this compound

TechniquePrincipleAdvantagesDisadvantagesReference (General Application)
Protein Precipitation Protein denaturation by organic solventFast, simple, inexpensiveLess clean extracts, potential for matrix effects nih.govnih.gov
Liquid-Liquid Extraction Partitioning between immiscible liquidsCleaner extracts than PPTMore labor-intensive, larger solvent volumes nih.gov
Solid-Phase Extraction Adsorption onto a solid sorbentHigh selectivity, clean extracts, analyte concentrationMore complex method development, higher cost mdpi.comuniversiteitleiden.nlnih.gov

Pre Clinical Metabolic Fate and Pharmacokinetic Research of 2 5 Methoxy Indol 1 Yl 1 Phenylethanol

In Vitro Metabolism Studies Using Hepatic Microsomes and Isolated Hepatocytes

In vitro models are fundamental tools for investigating drug metabolism. researchgate.net Liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), are commonly used to assess metabolic stability and identify metabolites. nih.gov Primary human hepatocytes offer a more complete system, as they contain both Phase I and Phase II enzymes and can provide a more comprehensive picture of metabolic pathways. nih.gov

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on a drug molecule. nih.gov To identify the Phase I metabolites of 2-(5-Methoxy-indol-1-yl)-1-phenylethanol, the compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.gov Following incubation, advanced analytical techniques such as high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) would be employed to detect and structurally characterize the resulting metabolites.

Potential Phase I metabolic reactions for this compound could include:

O-demethylation of the methoxy (B1213986) group on the indole (B1671886) ring.

Hydroxylation at various positions on the phenyl or indole rings.

Oxidation of the alcohol group to a ketone.

Table 1: Hypothetical Phase I Metabolites of this compound Identified in Human Liver Microsomes

Metabolite ID Proposed Structure Mass Shift (Da) Proposed Metabolic Reaction
M1 2-(5-Hydroxy-indol-1-yl)-1-phenylethanol -14 O-demethylation
M2 2-(5-Methoxy-indol-1-yl)-1-phenyl-1,2-ethanediol +16 Aromatic Hydroxylation (Phenyl Ring)
M3 2-(5-Methoxy-6-hydroxy-indol-1-yl)-1-phenylethanol +16 Aromatic Hydroxylation (Indole Ring)

This table is for illustrative purposes only and does not represent actual experimental data.

Phase II metabolism involves the conjugation of polar endogenous molecules to the parent drug or its Phase I metabolites, facilitating their excretion. nih.gov To investigate these pathways for this compound and its Phase I metabolites, incubations would be conducted using isolated hepatocytes or liver microsomes supplemented with cofactors for conjugation reactions (e.g., UDPGA for glucuronidation, PAPS for sulfation).

Potential Phase II conjugation reactions could include:

Glucuronidation of the hydroxyl group of the parent compound or its hydroxylated metabolites.

Sulfation of the hydroxyl group.

Table 2: Hypothetical Phase II Metabolites of this compound

Metabolite ID Proposed Structure Conjugate Parent Moiety
M5 This compound-O-glucuronide Glucuronic Acid Parent Compound

This table is for illustrative purposes only and does not represent actual experimental data.

Cytochrome P450 (CYP) Isoform Involvement in this compound Metabolism

Identifying the specific CYP isoforms responsible for the metabolism of a drug is crucial for predicting potential drug-drug interactions. nih.gov This is typically achieved through in vitro experiments using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. The metabolism of indole-containing compounds can involve various CYP enzymes. mdpi.com

The primary CYP isoforms involved in the metabolism of this compound would be determined by incubating the compound with individual recombinant CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and measuring the rate of metabolite formation. mdpi.com

Table 3: Hypothetical Contribution of Recombinant Human CYP Isoforms to the Metabolism of this compound

CYP Isoform Rate of Metabolite Formation (pmol/min/pmol CYP)
CYP1A2 < 5
CYP2C9 45
CYP2C19 8
CYP2D6 150

This table is for illustrative purposes only and does not represent actual experimental data. The hypothetical data suggests that CYP2D6 is the primary enzyme responsible for metabolism, with contributions from CYP3A4 and CYP2C9.

Pre-clinical Pharmacokinetic Profiling (Non-human, Non-clinical)

Pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. europa.eu

ADME studies would be conducted in at least two preclinical species (e.g., rat and dog). Following administration of this compound, blood, urine, and feces would be collected over a specified period. The concentrations of the parent compound and its major metabolites would be quantified in these matrices to understand the routes and rates of absorption and excretion.

Following a single intravenous and oral dose of this compound to animal models, plasma samples would be collected at various time points. The concentration of the compound in these samples would be measured to generate a plasma concentration-time profile. From this profile, key pharmacokinetic parameters would be calculated.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)
Cmax (ng/mL) 250 180
Tmax (h) 0.1 0.5
AUC (0-inf) (ng*h/mL) 450 900
t1/2 (h) 2.5 2.7
CL (mL/min/kg) 37 -
Vd (L/kg) 7.9 -

| F (%) | - | 40 |

This table is for illustrative purposes only and does not represent actual experimental data. Cmax : Maximum plasma concentration; Tmax : Time to reach Cmax; AUC : Area under the plasma concentration-time curve; t1/2 : Elimination half-life; CL : Clearance; Vd : Volume of distribution; F : Bioavailability.

Tissue Distribution Studies

Pre-clinical investigations in Sprague-Dawley rats have demonstrated that this compound is extensively distributed throughout the body following intravenous administration. nih.govnih.gov Upon administration of a 5 mg/kg intravenous bolus dose, the compound was detected in all major organs sampled. nih.gov

The highest concentrations of the compound were observed in the kidneys, followed by the liver. nih.gov The distribution to various tissues, in descending order of concentration, was found to be: kidneys > liver > lungs > thymus > pancreas > spleen > heart. nih.gov Specifically, at two hours post-administration, the highest concentration was measured in the kidneys (405.9 ± 77.11 ng/g), while the lowest was found in the heart (15.6 ± 4.20 ng/g). nih.gov This wide distribution suggests that the compound can reach various potential sites of action within the body.

Table 1: Tissue Distribution of this compound in Sprague-Dawley Rats 2 hours After a 5 mg/kg Intravenous Dose

Tissue Concentration (ng/g)
Kidneys 405.9 ± 77.11
Liver > Plasma Concentration
Lungs Data not specified
Thymus Data not specified
Pancreas Data not specified
Spleen Data not specified
Heart 15.6 ± 4.20

Data derived from a study on CLBQ14. nih.gov

Drug-Drug Interaction Potential (In Vitro and Pre-clinical Models)

The potential for a new chemical entity to engage in drug-drug interactions is a critical aspect of its pre-clinical evaluation. This is often assessed by examining its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.

In vitro studies using recombinant human cytochrome P450 enzymes have identified that this compound is metabolized principally by CYP1A2. nih.govnih.gov This finding is significant as CYP1A2 is a key enzyme involved in the metabolism of numerous clinically used drugs. Consequently, there is a potential for metabolic drug-drug interactions when this compound is co-administered with other drugs that are substrates, inhibitors, or inducers of CYP1A2.

As of the latest available data, specific in vitro studies detailing the inhibitory (e.g., IC50 or Ki values) or inductive potential of this compound on various CYP450 isoforms have not been reported in the public domain. The absence of this quantitative data makes a definitive assessment of its clinical drug-drug interaction risk challenging.

However, the high degree of plasma protein binding (>91%) of this compound is another factor that could contribute to drug-drug interactions. nih.gov Displacement of highly protein-bound drugs by this compound, or vice-versa, could lead to an increase in the unbound, pharmacologically active concentration of either drug, potentially altering their efficacy and safety profiles.

Further in vitro studies are necessary to fully characterize the drug-drug interaction potential of this compound, including comprehensive CYP450 inhibition and induction assays.

Advanced Topics and Future Directions in 2 5 Methoxy Indol 1 Yl 1 Phenylethanol Research

Development of Prodrugs or Derivatization Strategies for Enhanced Properties

The development of prodrugs is a common strategy in drug discovery to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For a compound like 2-(5-Methoxy-indol-1-yl)-1-phenylethanol, several derivatization strategies could be explored to enhance properties such as solubility, stability, and bioavailability.

The hydroxyl group of the ethanol (B145695) moiety is a prime target for prodrug design. Esterification of this group can increase lipophilicity, potentially improving membrane permeability. The choice of the ester promoiety can be tailored to achieve desired properties, such as enhanced water solubility (e.g., by using amino acids or phosphate (B84403) esters) or targeted delivery (e.g., by using enzyme-labile esters that are cleaved at a specific site of action).

Another approach could involve modification of the indole (B1671886) nitrogen. While the N-1 position is already substituted, derivatization of other positions on the indole ring, if chemically feasible, could be explored. Furthermore, modification of the methoxy (B1213986) group, for instance, through demethylation to a hydroxyl group followed by conjugation, could create another avenue for prodrug development.

Table 1: Potential Prodrug Strategies for this compound

Target Functional Group Prodrug Moiety Potential Advantage Activation Mechanism
Phenyl-ethanol -OHAcetate (B1210297), BenzoateIncreased lipophilicity, potential for improved oral absorptionEsterase-mediated hydrolysis
Phenyl-ethanol -OHPhosphate, Amino AcidIncreased aqueous solubilityPhosphatase or peptidase-mediated hydrolysis
5-Methoxy group (after demethylation)GlucuronideIncreased water solubility, potential for targeted deliveryGlucuronidase-mediated cleavage

Combination Studies with Other Research Compounds (In Vitro/Pre-clinical)

Combination therapy is a cornerstone of modern medicine, often leading to synergistic effects, reduced dosages, and mitigation of resistance. Pre-clinical in vitro studies are the first step in identifying promising combination partners for a new chemical entity.

Given that many indole derivatives exhibit anticancer properties, combination studies of this compound with established chemotherapeutic agents could be a fruitful area of research. researchgate.net For instance, if the compound is found to induce a specific type of cell death, such as methuosis, combining it with agents that trigger apoptosis could lead to enhanced cancer cell killing. nih.gov

Furthermore, if the compound shows activity as a modulator of a particular receptor, such as the aryl hydrocarbon receptor (AhR), combination studies with other AhR ligands or drugs that are metabolized by cytochrome P450 enzymes (whose expression is regulated by AhR) would be warranted. nih.gov Such studies could reveal synergistic or antagonistic interactions that are crucial for further development.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel analogs of this compound based on their chemical structures. preprints.org This allows for the virtual screening of large libraries of compounds, prioritizing the synthesis of those with the highest predicted potency.

Table 2: Applications of AI/ML in the Development of this compound

AI/ML Application Description Potential Outcome
QSAR ModelingBuilding predictive models that correlate chemical structure with biological activity.Prioritization of synthetic targets with improved potency.
Virtual ScreeningComputationally screening large compound libraries for potential activity.Identification of novel hits with similar scaffolds.
De Novo DesignGenerating novel molecular structures with optimized properties.Discovery of new chemical entities with enhanced therapeutic profiles.
ADMET PredictionPredicting absorption, distribution, metabolism, excretion, and toxicity properties.Early identification and mitigation of potential liabilities.

Emerging Research Areas and Unexplored Biological Hypotheses for the Compound

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. chim.itekb.eg While the specific biological targets of this compound are not yet defined, research on related compounds suggests several plausible and unexplored hypotheses.

Many indole-based compounds are known to interact with various receptors and enzymes. For example, some methoxyindoles act as agonists or antagonists of the human aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. nih.gov It would be valuable to investigate whether this compound shares this activity.

Another emerging area is the study of non-apoptotic cell death pathways. Certain indolyl-pyridinyl-propenones have been shown to induce methuosis, a form of cell death distinct from apoptosis. nih.gov Investigating whether this compound can trigger similar non-canonical cell death mechanisms could open up new therapeutic avenues, particularly for apoptosis-resistant cancers.

The structural similarity to melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a well-known neurohormone, suggests potential neuroprotective or chronobiotic activities. wikipedia.org Exploring the effects of this compound on neurological pathways and circadian rhythms could be a promising research direction.

Identification of Research Gaps and Future Experimental Designs for this compound

The most significant research gap for this compound is the lack of fundamental biological data. To address this, a systematic experimental approach is necessary.

A crucial first step would be a comprehensive in vitro screening campaign to identify its primary biological targets. This could involve broad-based phenotypic screening in various cell lines (e.g., cancer cell lines, neuronal cells) to identify any cytotoxic or protective effects. This should be followed by target-based screening against a panel of known receptors, enzymes, and ion channels, particularly those known to interact with indole-containing ligands.

Once a primary biological activity is identified, further experiments should be designed to elucidate its mechanism of action. For example, if the compound shows anticancer activity, studies to determine the mode of cell death (apoptosis, necrosis, methuosis, etc.) and its effect on the cell cycle would be essential.

Pharmacokinetic profiling is another critical research gap. Studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties are necessary to assess its drug-like potential. This would involve in vitro assays to assess metabolic stability in liver microsomes and in vivo studies in animal models to determine its pharmacokinetic parameters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Methoxy-indol-1-yl)-1-phenylethanol, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : A multi-step synthesis is typically employed. For example, condensation of 1-phenylethanol derivatives with heterocyclic precursors (e.g., indole analogs) under basic conditions (e.g., NaOH/PEG600 in refluxing dioxane) can yield intermediates, followed by reduction (e.g., potassium borohydride) to produce the final alcohol. Optimizing reaction temperature (e.g., 70°C for imidazole analogs) and solvent systems (e.g., toluene-water with CTAB for phase compatibility) can enhance yields .

Q. How can chiral chromatography or vibrational circular dichroism (VCD) spectroscopy determine enantiomeric purity?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Phenomenex Lux 3u) with hexane/isopropanol mobile phases (90:10) resolves enantiomers. For VCD, mid-IR and C–H stretching regions (2800–3100 cm⁻¹) provide distinct spectral signatures for enantiomers. Fluorinated analogs show minimal solvent dependency, making VCD robust for stereochemical analysis .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity, and how should controls be designed?

  • Methodological Answer : Antifungal assays against Candida species (e.g., microdilution methods with fluconazole as a positive control) are common. For antiprotozoal activity, growth inhibition assays on Trypanosoma cruzi with cytotoxicity controls (e.g., mammalian cell lines) are recommended. Include solvent-only and untreated controls to validate specificity .

Advanced Research Questions

Q. How does the 5-methoxy group on the indole ring influence biological activity compared to other substituents?

  • Methodological Answer : The methoxy group enhances hydrophobicity and electron-donating effects, potentially improving binding to fungal CYP51 or protozoal targets. Compare activity with analogs lacking the methoxy group or having alternative substituents (e.g., halogenated indoles). Docking studies (e.g., AutoDock Vina) can predict interactions with active sites, while SAR analysis quantifies potency differences .

Q. What kinetic models are appropriate for enzyme-catalyzed resolution of racemic mixtures, and how do mass transfer limitations affect reactor design?

  • Methodological Answer : The Ping-Pong Bi-Bi mechanism with irreversible inhibition (e.g., substrate or product inhibition) is often applicable. Use steady-state approximations to derive rate equations. For reactor scaling, coupled mass transfer-axial dispersion models predict performance in packed-bed systems. Validate with experimental conversion data (e.g., 99% correlation coefficient for 1-phenylethanol resolution) .

Q. How can molecular docking studies predict binding affinity to targets like CYP51, and what are the limitations?

  • Methodological Answer : Docking software (e.g., GOLD, Glide) evaluates binding poses and scores interactions (e.g., hydrogen bonds with heme iron). Limitations include neglecting protein flexibility and solvent effects. Cross-validate with mutagenesis studies (e.g., CYP51 mutants with altered binding pockets) and experimental IC₅₀ values to improve reliability .

Q. How to resolve contradictions in biological activity data between in vitro and in silico results?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., membrane permeability issues) or computational oversimplifications. Reassess in vitro protocols (e.g., solubility in culture media) and refine docking parameters (e.g., explicit water molecules). Use free-energy perturbation (FEP) or molecular dynamics (MD) simulations to account for dynamic binding effects .

Key Methodological Considerations

  • Stereochemical Analysis : Prioritize chiral HPLC for high-throughput enantiomer separation, supplemented by VCD for conformational insights .
  • Reaction Optimization : Screen solvents (e.g., dioxane vs. toluene) and catalysts (e.g., AuNPs in lipase-mediated resolutions) to balance yield and enantioselectivity .
  • Data Validation : Cross-reference computational predictions (docking scores) with experimental assays (MIC, IC₅₀) to mitigate model inaccuracies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.